(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Description

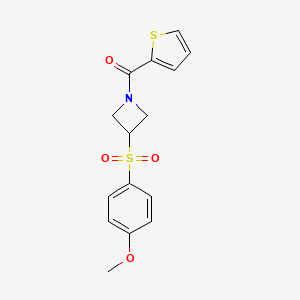

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone features a four-membered azetidine ring substituted with a 4-methoxyphenyl sulfonyl group and a thiophen-2-yl methanone moiety. This structure combines a rigid azetidine core with electron-rich aromatic systems, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where sulfonamide and heteroaromatic interactions are critical.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLYRGGZTZGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidin-2-ones, a class of compounds to which this molecule belongs, have been reported to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis.

Mode of Action

Azetidin-2-ones are known to inhibit the action of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis. This interaction with its targets leads to the inability of bacteria to maintain their cell wall, resulting in bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is based on the known action of azetidin-2-ones.

Biological Activity

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to the class of azetidin-2-ones, which are known for their diverse biological functions, including antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 413.5 g/mol. The structure features a methoxybenzenesulfonyl group, an azetidine ring, and a thiophene carbonyl group, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1705271-32-4 |

The primary target for this compound is currently not fully elucidated. However, based on its structural similarity to azetidin-2-ones, it is hypothesized to inhibit transpeptidase enzymes, which are essential for bacterial cell wall synthesis. This inhibition could disrupt the peptidoglycan synthesis pathway, leading to bacterial cell death.

Biochemical Pathways

The compound may interfere with the following pathways:

- Transpeptidation : Inhibition of transpeptidase enzymes disrupts the formation of cross-links in bacterial cell walls.

- Peptidoglycan Synthesis : By targeting enzymes involved in peptidoglycan synthesis, it could lead to increased susceptibility of bacteria to osmotic pressure.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves the disruption of cell wall integrity, making it a potential candidate for antibiotic development.

Case Studies

- Study on Azetidinones : A study published in Journal of Medicinal Chemistry reported that azetidinones with similar structures showed potent activity against Gram-positive bacteria, highlighting their potential as novel antibiotics .

- In vitro Testing : In vitro assays demonstrated that analogs of this compound inhibited bacterial growth at low micromolar concentrations, suggesting that modifications in the structure can enhance biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidine | Moderate antibacterial activity | Structural analog with similar functional groups |

| 3-(4-methoxybenzenesulfonyl)-1-(furan-3-carbonyl)azetidine | Low antibacterial activity | Less effective due to structural differences |

| 3-(4-methoxybenzenesulfonyl)-1-(pyridine-3-carbonyl)azetidine | High antibacterial activity | Enhanced activity due to nitrogen presence |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. The presence of the azetidine ring and sulfonyl group may enhance interactions with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of azetidine have been investigated for their efficacy against breast cancer and leukemia cells, demonstrating significant cytotoxic effects .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungal pathogens, potentially serving as a lead compound for developing new antifungal agents. The mechanism of action is hypothesized to involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various analogs of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone and tested them against multiple cancer cell lines. The results indicated that certain analogs exhibited IC50 values below 10 µM, suggesting potent anticancer activity. The study concluded that further optimization could lead to more effective therapeutic agents .

Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of related compounds demonstrated significant inhibition of Candida albicans growth at concentrations as low as 5 µg/mL. This study highlighted the potential for developing new antifungal therapies based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Sulfonyl Compounds

(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797085-76-7)

- Structural Differences : A chlorine atom replaces the hydrogen at the 5-position of the thiophene ring.

- Molecular Weight : 371.9 g/mol (vs. 338.4 g/mol for the parent compound, assuming removal of Cl).

- Impact : The electron-withdrawing Cl may enhance metabolic stability but reduce solubility. This modification could influence binding affinity in biological targets .

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS 1704522-35-9)

- Structural Differences : A propan-1-one chain links the azetidine to a 3-methylthiophene.

- Molecular Weight : 379.5 g/mol.

- The methyl group on thiophene could sterically hinder interactions with flat binding sites .

Piperazine and Pyrazoline Derivatives

(1,1-Dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08)

- Structural Differences : Replaces azetidine with a piperazine ring and incorporates a cyclopentathiophene moiety.

- Synthesis : Prepared via oxidation of the parent thiophene (T-04) using mCPBA .

- Biological Relevance : Piperazine sulfonamides are common in kinase inhibitors; the fluorophenyl group may enhance target selectivity via hydrophobic interactions .

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3f)

- Structural Differences : Pyrazoline core instead of azetidine, with a 3,4-dimethoxyphenyl group.

- Physical Properties : Melting point 53–55°C; lower rigidity compared to azetidine derivatives.

Cyclopropane and Spirocyclic Analogs

(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2c)

- Structural Differences : Cyclopropane ring replaces azetidine, with a 2-hydroxyphenyl group.

- Synthesis : Prepared via cyclopropanation of chalcone precursors.

AZD1979

Key Comparative Data Table

*Estimated based on analog data.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent Effects : Polar aprotic solvents like DMF enhance sulfonylation efficiency but may require strict temperature control (<40°C) to avoid decomposition .

- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis could reduce reaction time and improve regioselectivity .

- Byproduct Analysis : Use LC-MS or TLC to monitor intermediates; adjust stoichiometry of sulfonyl chloride to azetidine (1:1.2 molar ratio) to minimize unreacted starting material .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for methoxyphenyl and thiophene) and azetidine ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 377 for [M+1]⁺) and fragmentation patterns .

- IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) groups .

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?

- Single-Crystal Growth : Slow evaporation from ethanol/DCM mixtures yields diffraction-quality crystals.

- Data Interpretation : Analyze bond lengths (e.g., C-S bond ~1.76 Å in sulfonyl groups) and dihedral angles to confirm spatial orientation of the azetidine-thiophene linkage .

Basic: What biological activities are associated with this compound’s structural motifs?

Methodological Answer:

- Sulfonylazetidine : Known for antiviral and antimicrobial activity via inhibition of enzymatic targets (e.g., proteases) .

- Thiophene Methanone : Modulates kinase signaling pathways, with potential anticancer applications .

Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Functional Group Replacements : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

- Heterocyclic Modifications : Replace thiophene with furan or pyridine to assess impact on solubility and potency .

Basic: How does the sulfonyl group influence the compound’s reactivity?

Methodological Answer:

- Electrophilic Reactivity : The sulfonyl group activates the azetidine ring for nucleophilic substitution (e.g., with amines or thiols) .

- Stability : Hydrolytic resistance in acidic conditions compared to ester or amide analogs .

Q. Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

- Steric Hindrance : The sulfonyl group may block access to the azetidine nitrogen, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with viral proteases, focusing on hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Asp25 in HIV-1 protease) .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

Advanced: What strategies address poor solubility in aqueous buffers?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .

- Prodrug Design : Introduce phosphate esters at the azetidine nitrogen to enhance hydrophilicity .

Advanced: How should researchers resolve contradictions in biological assay data?

Methodological Answer:

- Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm IC₅₀ trends .

- Off-Target Screening : Use kinome-wide profiling to rule out nonspecific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.